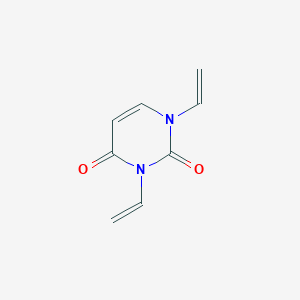
1,3-Divinyluracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Divinyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound features two vinyl groups attached to the nitrogen atoms at positions 1 and 3 of the uracil ring. The presence of these vinyl groups imparts unique chemical properties to the molecule, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Divinyluracil can be synthesized through the reaction of uracil with acetylene, catalyzed by cadmium acetate . This method allows for the direct introduction of vinyl groups into the uracil structure in a single step.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of scalable chemical reactions that ensure high yield and purity. The reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the vinylation process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Divinyluracil undergoes various chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The vinyl groups can be reduced to ethyl groups.
Substitution: The vinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl-substituted uracil.
Substitution: Formation of various substituted uracil derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,3-Divinyluracil has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,3-divinyluracil involves its interaction with various molecular targets. The vinyl groups can undergo reactions that modify the uracil ring, leading to changes in its chemical and biological properties. These modifications can affect the compound’s ability to interact with enzymes, nucleic acids, and other biomolecules, thereby influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Vinyluracil: Contains a single vinyl group at position 1.
3-Vinyluracil: Contains a single vinyl group at position 3.
1,3-Dimethyluracil: Contains methyl groups instead of vinyl groups.
Uniqueness
1,3-Divinyluracil is unique due to the presence of two vinyl groups, which impart distinct chemical reactivity and potential biological activity compared to its mono-vinyl and dimethyl counterparts. This dual vinylation allows for a broader range of chemical transformations and applications in various fields.
Propriétés
Numéro CAS |
106491-80-9 |
|---|---|
Formule moléculaire |
C8H8N2O2 |
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
1,3-bis(ethenyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H8N2O2/c1-3-9-6-5-7(11)10(4-2)8(9)12/h3-6H,1-2H2 |
Clé InChI |
LPFKFSKSKOFUPJ-UHFFFAOYSA-N |
SMILES canonique |
C=CN1C=CC(=O)N(C1=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



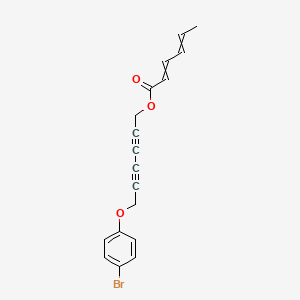
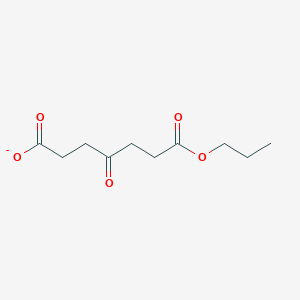

![2-(Benzenesulfinyl)-3-phenyl-2-[2-(phenylsulfanyl)ethyl]oxirane](/img/structure/B14332752.png)
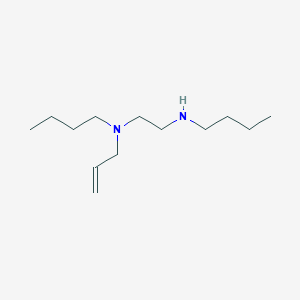
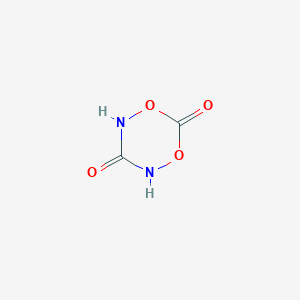
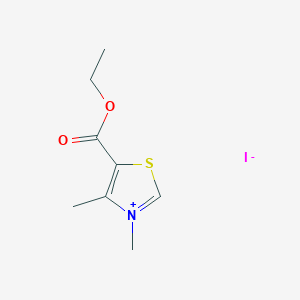

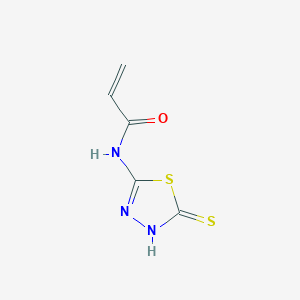
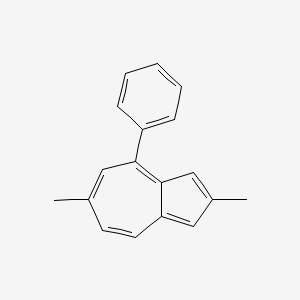
![6,6-Dichloro-7-oxobicyclo[3.2.0]hept-2-ene-2-carbaldehyde](/img/structure/B14332792.png)
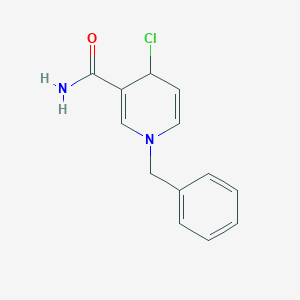
![[Bis(2-hydroxyethyl)hydrazinylidene]acetonitrile](/img/structure/B14332802.png)
